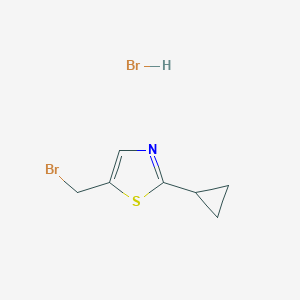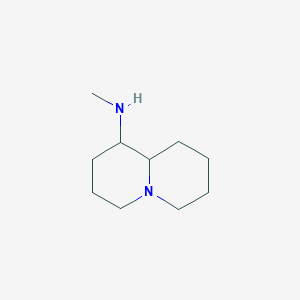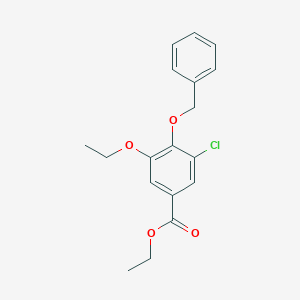
Ethyl 4-(benzyloxy)-3-chloro-5-ethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(benzyloxy)-3-chloro-5-ethoxybenzoate is an organic compound with a complex structure, featuring a benzyloxy group, a chloro substituent, and an ethoxy group attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(benzyloxy)-3-chloro-5-ethoxybenzoate typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of 4-(benzyloxy)-3-chloro-5-ethoxybenzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(benzyloxy)-3-chloro-5-ethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro substituent can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium amide (NaNH2) in liquid ammonia for nucleophilic substitution.
Major Products:
Oxidation: Formation of 4-(benzyloxy)-3-chloro-5-ethoxybenzoic acid.
Reduction: Formation of Ethyl 4-(benzyloxy)-5-ethoxybenzoate.
Substitution: Formation of Ethyl 4-(benzyloxy)-3-amino-5-ethoxybenzoate.
Scientific Research Applications
Ethyl 4-(benzyloxy)-3-chloro-5-ethoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(benzyloxy)-3-chloro-5-ethoxybenzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzyloxy and chloro groups can influence the compound’s binding affinity and specificity towards these targets, affecting various molecular pathways.
Comparison with Similar Compounds
Ethyl 4-(benzyloxy)-2-hydroxybenzoate: Similar structure but with a hydroxyl group instead of a chloro group.
Ethyl 4-(benzyloxy)-3-methoxybenzoate: Similar structure but with a methoxy group instead of a chloro group.
Ethyl 4-(benzyloxy)-3-nitrobenzoate: Similar structure but with a nitro group instead of a chloro group.
Uniqueness: Ethyl 4-(benzyloxy)-3-chloro-5-ethoxybenzoate is unique due to the presence of both chloro and ethoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications.
Properties
Molecular Formula |
C18H19ClO4 |
|---|---|
Molecular Weight |
334.8 g/mol |
IUPAC Name |
ethyl 3-chloro-5-ethoxy-4-phenylmethoxybenzoate |
InChI |
InChI=1S/C18H19ClO4/c1-3-21-16-11-14(18(20)22-4-2)10-15(19)17(16)23-12-13-8-6-5-7-9-13/h5-11H,3-4,12H2,1-2H3 |
InChI Key |
UDBJUFYXSURUGM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)OCC)Cl)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)butanenitrile](/img/structure/B13014740.png)
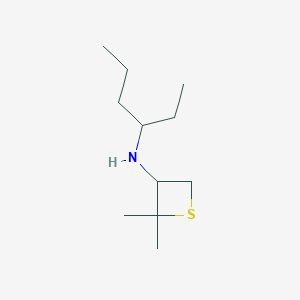
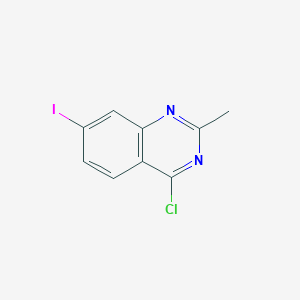

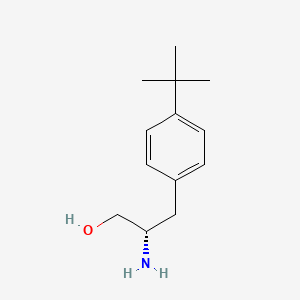
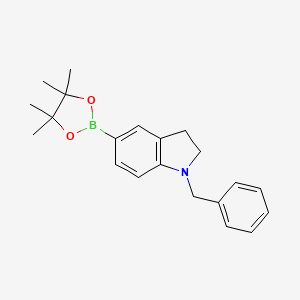

![N-Butyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B13014788.png)
![2,6-Diiodobenzo[d]thiazole](/img/structure/B13014789.png)



